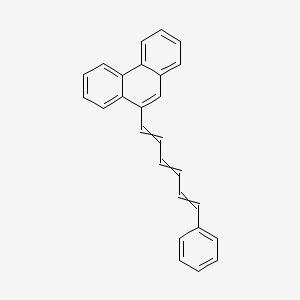

9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene

Beschreibung

9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene: is a chemical compound known for its unique structure and properties It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a phenylhexa-1,3,5-trienyl group attached to the 9th position of the phenanthrene ring

Eigenschaften

CAS-Nummer |

63296-81-1 |

|---|---|

Molekularformel |

C26H20 |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

9-(6-phenylhexa-1,3,5-trienyl)phenanthrene |

InChI |

InChI=1S/C26H20/c1(4-12-21-13-5-3-6-14-21)2-7-15-22-20-23-16-8-9-17-24(23)26-19-11-10-18-25(22)26/h1-20H |

InChI-Schlüssel |

LNZVKNUSQCIKIJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC=CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene typically involves the coupling of phenanthrene derivatives with phenylhexa-1,3,5-triene. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a phenanthrene boronic acid with a phenylhexa-1,3,5-trienyl halide under basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of phenanthrenequinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the triene system.

Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, often using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Palladium on carbon, hydrogen gas

Substitution: Bromine, nitric acid

Major Products:

Oxidation: Phenanthrenequinone derivatives

Reduction: Saturated phenanthrene derivatives

Substitution: Brominated or nitrated phenanthrene derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology: The compound’s interactions with biological molecules are of interest for studying the effects of polycyclic aromatic hydrocarbons on living organisms. It can be used in research related to DNA intercalation and the study of carcinogenicity.

Medicine: While not widely used in medicine, derivatives of phenanthrene have been studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: In industry, the compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system, which allows for efficient electron transport.

Wirkmechanismus

The mechanism of action of 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and potentially leading to mutations. Additionally, its polycyclic aromatic structure allows it to interact with various enzymes and receptors, influencing cellular pathways and biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Phenanthrene: A parent compound with a simpler structure, lacking the phenylhexa-1,3,5-trienyl group.

1,6-Diphenyl-1,3,5-hexatriene: A related compound with a similar triene system but without the phenanthrene core.

Anthracene: Another polycyclic aromatic hydrocarbon with a structure similar to phenanthrene but with a different arrangement of rings.

Uniqueness: 9-(6-Phenylhexa-1,3,5-trien-1-YL)phenanthrene is unique due to the combination of the phenanthrene core and the phenylhexa-1,3,5-trienyl group. This structure imparts distinct electronic and photophysical properties, making it valuable for research in organic electronics and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.